molecular formula C13H9Cl2NO2 B7963793 Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate

Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate

Cat. No.: B7963793
M. Wt: 282.12 g/mol
InChI Key: MHXJXDQCGGFEGM-UHFFFAOYSA-N
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Description

Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a pyridine ring substituted with a methyl ester group at the 2-position and a 3,5-dichlorophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate typically involves the esterification of 5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid. One common method includes the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid.

    Reduction: Formation of 5-(3,5-dichlorophenyl)pyridine-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dichlorophenyl group can enhance binding affinity to certain biological targets, while the pyridine ring can participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(3-chlorophenyl)pyridine-2-carboxylate
  • Methyl 5-(4-chlorophenyl)pyridine-2-carboxylate
  • Methyl 5-(3,5-difluorophenyl)pyridine-2-carboxylate

Uniqueness

Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group can enhance lipophilicity and membrane permeability, making it a valuable scaffold in drug design.

Properties

IUPAC Name

methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c1-18-13(17)12-3-2-8(7-16-12)9-4-10(14)6-11(15)5-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXJXDQCGGFEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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